molecular formula C11H15ClN4O2 B2663781 Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate CAS No. 866050-01-3

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2663781
CAS No.: 866050-01-3
M. Wt: 270.72
InChI Key: ATFYGPORNCPDNP-UHFFFAOYSA-N
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Description

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Scientific Research Applications

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate typically involves the reaction of 2-amino-6-chloropyrimidine with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Nitro or nitroso derivatives.

    Reduction Reactions: Corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can bind to receptors on the cell surface, modulating the signaling pathways and cellular responses .

Comparison with Similar Compounds

Methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    2-Amino-4,6-dichloropyrimidine: This compound has two chlorine atoms in the pyrimidine ring and is used in the synthesis of various pharmaceuticals.

    2-Amino-4-chloropyrimidine: Similar to the compound , but with only one chlorine atom, making it less reactive in substitution reactions.

    2-Amino-6-methylpyrimidine: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-18-10(17)7-2-4-16(5-3-7)9-6-8(12)14-11(13)15-9/h6-7H,2-5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYGPORNCPDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331395
Record name methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-01-3
Record name methyl 1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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